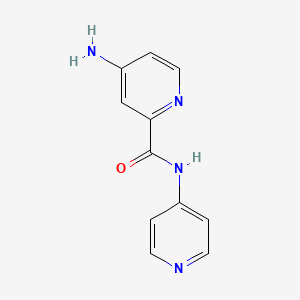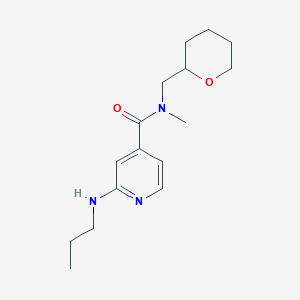![molecular formula C11H17N3 B7554918 4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine, commonly known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA is a member of the pyridinylpiperazine class of compounds and has been found to exhibit potent activity against a range of biological targets. In
Mecanismo De Acción
The exact mechanism of action of CPMA is not fully understood. However, it is believed to exert its effects through modulation of neurotransmitter systems in the brain. CPMA has been found to bind to and activate serotonin receptors, which are involved in the regulation of mood, anxiety, and sleep. CPMA has also been found to bind to and activate adrenergic receptors, which are involved in the regulation of the sympathetic nervous system.
Biochemical and Physiological Effects:
CPMA has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. CPMA has also been found to increase the levels of GABA, which is an inhibitory neurotransmitter that plays a role in the regulation of anxiety and seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMA has several advantages for use in lab experiments. It is a potent and selective compound that can be used to study the effects of serotonin and adrenergic receptor activation in vitro and in vivo. CPMA is also relatively stable and can be stored for extended periods of time. However, CPMA has some limitations for use in lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for synthesis and analysis. Additionally, CPMA has not been extensively studied for its potential toxicological effects, which may limit its use in certain applications.
Direcciones Futuras
CPMA has several potential future directions for research. One area of interest is the development of CPMA-based drugs for the treatment of mood and anxiety disorders. CPMA has also been found to exhibit anticonvulsant effects, which may have potential applications in the treatment of epilepsy. Additionally, CPMA may have potential applications in the development of new imaging agents for the study of serotonin and adrenergic receptor function in the brain. Further research is needed to fully understand the potential applications of CPMA in these areas.
Métodos De Síntesis
The synthesis of CPMA involves the reaction of 2-chloro-4-(cyclopropylamino)methylpyridine with N,N-dimethylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CPMA. The synthesis method of CPMA has been optimized to produce high yields of the compound, which has enabled its use in various scientific research applications.
Aplicaciones Científicas De Investigación
CPMA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent activity against a range of biological targets, including serotonin receptors, adrenergic receptors, and dopamine receptors. CPMA has also been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Propiedades
IUPAC Name |
4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14(2)11-7-9(5-6-12-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYPARIZIHNNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)


![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)